molecular formula C27H28N2O6S B15142505 Cyp2C1/cyp2C19-IN-2

Cyp2C1/cyp2C19-IN-2

Cat. No.: B15142505
M. Wt: 508.6 g/mol
InChI Key: VAVZLJOJVDFJBE-UHFFFAOYSA-N
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Description

Cyp2C1/cyp2C19-IN-2 is a potent inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. These enzymes are involved in the metabolism of various clinically important drugs. The compound has shown promise in scientific research due to its ability to inhibit these enzymes without causing liver toxicity or genotoxicity .

Preparation Methods

The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.

Scientific Research Applications

Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:

Mechanism of Action

Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .

Comparison with Similar Compounds

Cyp2C1/cyp2C19-IN-2 is unique in its ability to inhibit both CYP2C9 and CYP2C19 without causing liver toxicity or genotoxicity. Similar compounds include other CYP2C9 and CYP2C19 inhibitors, such as fluconazole and omeprazole. these compounds may have different safety profiles and levels of efficacy. The uniqueness of this compound lies in its potent inhibition combined with a favorable safety profile .

Properties

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid

InChI

InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34)

InChI Key

VAVZLJOJVDFJBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O

Origin of Product

United States

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